N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic small molecule characterized by a 1,3-thiazole core linked to an acetamide group. The acetamide nitrogen is substituted with a 4-bromo-2-methylphenyl moiety, while the thiazole ring bears a cyclopentylcarbamoyl-urea functional group at the 2-position.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2S/c1-11-8-12(19)6-7-15(11)22-16(24)9-14-10-26-18(21-14)23-17(25)20-13-4-2-3-5-13/h6-8,10,13H,2-5,9H2,1H3,(H,22,24)(H2,20,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNFOOBWJYTOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Pharmacological Comparisons
Structural Insights
- Core Similarities : All compounds share a 1,3-thiazole or related heterocycle (e.g., triazole in ) linked to an acetamide group. This scaffold facilitates hydrogen bonding and π-π interactions, critical for receptor binding .
- Replacing cyclopentylcarbamoyl with cyclohexylcarbamoyl (as in ) increases steric bulk, which may affect binding pocket accommodation in receptor targets.
Pharmacological and Physicochemical Properties
- Mirabegron: Exhibits high β3-adrenoceptor selectivity (EC₅₀ = 22.4 nM) due to its β-hydroxy-phenylethylamino side chain, which engages in hydrogen bonding with receptor residues . Its logP of 1.98 suggests moderate lipophilicity, balancing bioavailability and tissue penetration .
- Target Compound : The bromine atom and cyclopentyl group likely increase logP (>3), favoring CNS penetration but risking solubility limitations. The urea group may enhance binding to proteases or kinases, diverging from mirabegron’s GPCR focus .
- Crystallographic Data: Analogues like and show planar thiazole/aryl regions and non-planar substituents, suggesting stable solid-state packing but conformational flexibility in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
